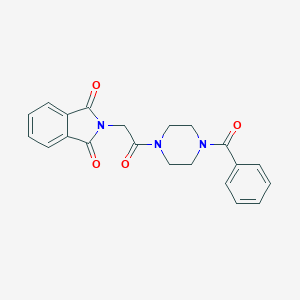

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Description

This compound belongs to the isoindoline-1,3-dione (phthalimide) class, characterized by a benzoylpiperazine moiety linked via an oxoethyl group. Its design is inspired by acetylcholinesterase (AChE) inhibitors like donepezil, targeting Alzheimer’s disease (AD) therapy. The benzoylpiperazine group enhances binding to AChE’s peripheral anionic site (PAS), while the phthalimide core mimics donepezil’s indanone ring, facilitating interactions with the catalytic site .

Properties

IUPAC Name |

2-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-18(14-24-20(27)16-8-4-5-9-17(16)21(24)28)22-10-12-23(13-11-22)19(26)15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDUZHTHYUSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has been found to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. The compound’s interaction with this enzyme suggests that it may have potential as a therapeutic agent for conditions such as Alzheimer’s disease, where acetylcholinesterase activity is often targeted.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. It is suggested that the compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain.

Biological Activity

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action based on recent studies.

Chemical Structure

The compound is characterized by the following structure:

This structure includes a piperazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on A549 lung adenocarcinoma cells using the MTT assay, revealing an IC50 value indicating potent inhibitory effects on cell viability .

In Vivo Studies

In vivo experiments involving xenograft models in nude mice have further substantiated these findings. Mice injected with A549-luc cells and treated with the compound showed reduced tumor growth compared to control groups. Tumor sizes were monitored over a 60-day period, with significant differences observed in treated versus untreated groups .

Table 1: In Vivo Efficacy Data

| Treatment Group | Average Tumor Size (mm²) | Survival Rate (%) |

|---|---|---|

| Control | 250 ± 30 | 40 |

| Compound Group | 120 ± 20 | 80 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as an acetylcholinesterase inhibitor. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition

A study found that derivatives of isoindole compounds exhibit varying degrees of acetylcholinesterase inhibition. The presence of electron-withdrawing groups significantly enhanced the inhibitory activity, with some compounds showing IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease .

Table 2: Acetylcholinesterase Inhibitory Activity

| Compound | IC50 (nM) | Comparison to Donepezil (410 nM) |

|---|---|---|

| Compound 4e | 7.1 | Superior |

| Compound 4i | 20.3 | Superior |

| Compound (Test) | TBD | TBD |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play crucial roles in cancer cell proliferation and survival .

- Histopathological Changes : Histopathological analyses in animal studies indicated that treatment with the compound led to observable changes in tumor morphology and reduced cellular proliferation markers .

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of new compounds. In studies involving acute and subacute toxicity assessments in mice, no severe adverse effects were noted at therapeutic doses. The findings suggest that while the compound exhibits significant biological activity, it also maintains a favorable safety margin .

Comparison with Similar Compounds

Structural Analogues with Modified Benzoyl Groups

Derivatives of the parent compound (e.g., 4a–4j) feature halogen or methoxy substitutions on the benzoyl ring (Table 1). Key findings include:

- Electron-withdrawing groups (EWGs) : Chlorine (Cl) or fluorine (F) at the meta position (e.g., 4e, m-fluoro) yielded the highest potency (IC50 = 7.1 nM), surpassing donepezil (IC50 = 410 nM) .

- Electron-donating groups (EDGs) : Para-methoxy (4i, IC50 = 20.3 nM) showed moderate activity, likely due to improved π-π stacking with Trp279 in AChE .

- Ortho-substituents : Compound 4a (ortho-Cl) exhibited lower potency (IC50 = 0.91 μM) compared to donepezil (IC50 = 0.14 μM), suggesting steric hindrance disrupts binding .

Table 1: Key Derivatives and Activity

| Compound | Substituent | IC50 (nM) | Source |

|---|---|---|---|

| 4e | m-Fluoro | 7.1 | |

| 4i | p-Methoxy | 20.3 | |

| 4a | o-Chloro | 910 | |

| Donepezil | - | 410 |

Derivatives with Hydroxyalkyl/Benzylamino Moieties

Compounds from and (e.g., 5–10) replace the benzoylpiperazine with hydroxyalkyl and benzylamino groups.

Bromophenyl and Methoxyphenyl Analogues

- 2-(2-(4-Bromophenyl)-2-oxoethyl)isoindoline-1,3-dione : High LogP (2.87) and PSA (54.45 Ų) suggest moderate membrane permeability but poor aqueous solubility, which may hinder bioavailability .

- Methoxyphenyl derivatives : The methoxy group’s electron-donating effect enhances resonance stabilization but may reduce PAS binding compared to EWGs .

Mechanistic Insights from Molecular Docking

Docking studies (ArgusLab) reveal:

- Key interactions : The benzoylpiperazine moiety engages Trp279 and Phe330 via π-π stacking, while the phthalimide core forms hydrogen bonds with Tyr121 and Tyr334 .

- Superiority of EWGs : Meta-Fluoro (4e) optimizes van der Waals contacts with the PAS, whereas ortho-substituents (e.g., 4a) clash with Trp84 .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : Derivatives with Cl/F substituents (LogP ~3–4) balance permeability and solubility better than polar hydroxyalkyl analogues .

- Synthetic Accessibility : Benzoylpiperazine derivatives are synthesized via EDC/HOBt-mediated coupling, achieving yields of 26–37%, comparable to other phthalimide derivatives .

Q & A

Q. What are the recommended storage conditions to ensure the stability of 2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione?

The compound should be stored in a tightly sealed container at 2–8°C in a dry, well-ventilated area. Containers must be kept upright to prevent leakage, and resealed carefully after use. Long-term exposure to heat, moisture, or incompatible materials should be avoided to maintain stability .

Q. What personal protective equipment (PPE) is required when handling this compound?

Researchers must wear a full-face shield, safety glasses (tested to NIOSH or EN 166 standards), and chemically resistant gloves. A full-body chemical protective suit is recommended to minimize skin exposure. Respiratory protection (e.g., N100/P3 filters) should be used if aerosolization is possible .

Q. How can researchers safely dispose of waste containing this compound?

Follow institutional guidelines for hazardous waste disposal. Contaminated gloves and materials should be treated as chemical waste and not discarded into drainage systems. Decontaminate work surfaces with appropriate solvents and ensure hands are washed thoroughly after handling .

Q. What preliminary assays are suitable for evaluating its acetylcholinesterase inhibitory activity?

Use the Ellman assay to measure acetylcholinesterase activity inhibition. Prepare enzyme solutions (e.g., from electric eel or human recombinant sources) and monitor thiocholine production spectrophotometrically at 412 nm. Calculate IC₅₀ values using dose-response curves and validate results with positive controls (e.g., donepezil) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding mechanism of this compound to acetylcholinesterase?

Perform homology modeling of the target enzyme (e.g., human acetylcholinesterase) using software like AutoDock Vina or Schrödinger Suite. Optimize the ligand’s 3D structure via energy minimization and assign partial charges. Run docking simulations with flexible residues in the active site (e.g., Trp86, Phe295) and validate results with mutagenesis studies or crystallographic data .

Q. What experimental design strategies address contradictions in reported bioactivity data for this compound?

Implement a split-plot randomized block design to control variables like batch synthesis variability and assay conditions. Use four replicates per treatment group and include internal controls (e.g., known inhibitors). Statistically analyze data with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to identify outliers and systematic errors .

Q. How can environmental fate studies be structured to assess its ecological impact?

Conduct OECD 301/302 biodegradation tests under aerobic and anaerobic conditions. Measure soil mobility via column leaching experiments and bioaccumulation potential using logP calculations or in vitro assays with fish hepatocytes. Pair these with long-term ecotoxicity studies on model organisms (e.g., Daphnia magna) to evaluate chronic effects .

Q. What strategies resolve the lack of toxicity data for this compound in regulatory submissions?

Perform acute toxicity profiling via OECD 423 (oral) and 402 (dermal) guidelines. For chronic toxicity, use 90-day rodent studies with histopathological endpoints. Include genotoxicity assays (Ames test, micronucleus assay) and computational predictions (e.g., QSAR models) to fill data gaps. Collaborate with regulatory agencies to align testing protocols with REACH or ICH standards .

Q. How can synthetic routes be improved to enhance yield and purity?

Optimize the coupling reaction between the piperazine and isoindoline moieties using microwave-assisted synthesis at 80–100°C. Employ catalysts like HATU for amide bond formation and purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient). Characterize each step with LC-MS and ¹H NMR to monitor byproduct formation .

Q. What theoretical frameworks guide mechanistic studies of its neuroprotective effects?

Base research on the cholinergic hypothesis of Alzheimer’s disease, linking acetylcholinesterase inhibition to synaptic acetylcholine preservation. Incorporate oxidative stress models (e.g., Aβ-induced neurotoxicity in SH-SY5Y cells) and validate findings with transcriptomic/proteomic analyses to identify downstream pathways (e.g., Nrf2/ARE signaling) .

Methodological Notes

- Data Contradictions : Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence-based vs. colorimetric acetylcholinesterase assays) to rule out methodological artifacts .

- Safety Compliance : Regularly update risk assessments using SDS revisions and monitor regulatory databases (e.g., EPA, IARC) for new hazard classifications .

- Interdisciplinary Links : Integrate structural biology (e.g., cryo-EM of ligand-enzyme complexes) with in vivo pharmacokinetic studies to bridge mechanistic and translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.